3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
Description
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol is a branched-chain alcohol featuring a methoxypyridine moiety linked via an amino group to a 3-methylbutanol backbone. The compound’s structure combines a pyridine ring substituted with a methoxy group at the 2-position and an amino group at the 3-position, connected to a tertiary alcohol.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,6-8-14)13-9-5-4-7-12-10(9)15-3/h4-5,7,13-14H,6,8H2,1-3H3 |
InChI Key |
DORIBENRPNIVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 3-methylbutan-1-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Synthesis: Implementing continuous flow synthesis to improve efficiency and scalability.
Automated Systems: Using automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, depending on its interaction with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Containing Alcohols and Ketones
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one (Compound 1, )
This ketone derivative shares a pyridin-3-yl group attached to a branched carbon chain but lacks the amino and methoxy substituents present in the target compound. Its synthesis involves condensation reactions, whereas the target compound likely requires reductive amination or nucleophilic substitution for amino group incorporation . The ketone’s antifungal activity (implied by ’s focus on benzoylcarbamates) suggests that the pyridine-alcohol backbone may contribute to bioactivity, though substituents like methoxy and amino groups could modulate potency or selectivity.
4-(Pyridin-3-yl)butan-1-ol ()
This linear-chain alcohol with a pyridin-3-yl group differs in chain length (butan-1-ol vs. 3-methylbutan-1-ol) and lacks the amino-methoxypyridine substitution. Such structural variations highlight how chain branching and functional groups influence physicochemical properties .
Methoxypyridine Derivatives
3-(3-Methoxypyridin-2-yl)azetidin-3-ol ()
This compound contains a methoxypyridine ring fused to an azetidine (four-membered cyclic amine) and an alcohol group. The absence of a branched alcohol chain further differentiates its applications .
3-Methylbutan-1-ol ()
A simpler alcohol, 3-methylbutan-1-ol, is a microbial metabolite associated with leucine degradation. Its presence in fermented products and contribution to odor profiles contrasts with the target compound’s complexity. The addition of the methoxypyridinylamino group likely reduces volatility and enhances hydrogen-bonding capacity, making the target compound less suited for aroma applications but more relevant in pharmaceutical contexts .
Amino-Functionalized Analogs
(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one ()
This compound shares a branched methylbutanoyl backbone and amino group but incorporates a pyrrolidine ring with a methoxymethyl substituent. The stereochemistry (S-configuration) and cyclic amine structure may enhance target specificity in biological systems compared to the target compound’s open-chain amino-pyridine design .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
